9-Hydroxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
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Overview
Description
9-Hydroxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a heterocyclic compound that features a fused ring system combining pyridine and benzoxazepine structures. Compounds with such structures often exhibit interesting biological activities and can be used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Benzoxazepine Formation: The benzoxazepine ring can be formed by intramolecular cyclization involving an amine and a carbonyl group.
Hydroxylation and Methylation: Introduction of the hydroxyl and methyl groups can be achieved through selective functionalization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of the heterocyclic ring system.
Receptor Modulators: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one Derivatives: Compounds with similar core structures but different substituents.
Other Benzoxazepines: Compounds with the benzoxazepine ring system but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
140413-16-7 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
9-hydroxy-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C13H10N2O3/c1-15-10-5-4-8(16)7-11(10)18-12-9(13(15)17)3-2-6-14-12/h2-7,16H,1H3 |
InChI Key |
JKBBQPSIEMHKTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)OC3=C(C1=O)C=CC=N3 |
Origin of Product |
United States |
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